molecular formula C12H12F3NO3 B11791911 (S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No.: B11791911
M. Wt: 275.22 g/mol
InChI Key: HXTPMLRTFCOZDX-QMMMGPOBSA-N
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Description

(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is a chiral compound with significant potential in various scientific fields. The compound features a pyrrolidine ring, a trifluoromethyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the pyrrolidine and trifluoromethyl groups to the benzoic acid moiety using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Common reducing agents include NaBH4 or LiAlH4.

    Substitution: Conditions may involve nucleophilic substitution reactions using reagents like NaH or KOH.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid: The enantiomer of the compound with different stereochemistry.

    2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid: Without the chiral center.

Uniqueness

(S)-2-(3-Hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoic acid is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds .

Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

2-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)7-1-2-10(9(5-7)11(18)19)16-4-3-8(17)6-16/h1-2,5,8,17H,3-4,6H2,(H,18,19)/t8-/m0/s1

InChI Key

HXTPMLRTFCOZDX-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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